1-Methylcyclohexanecarboxylic Acid-d10
Description
1-Methylcyclohexanecarboxylic Acid-d10 (CAS: 1123-25-7) is a deuterated isotopologue of 1-Methylcyclohexanecarboxylic Acid (1-MCCA), where ten hydrogen atoms are replaced with deuterium. This modification enhances its utility in mass spectrometry, metabolic studies, and biochemical research due to isotopic labeling effects, which improve detection sensitivity and tracking in complex matrices . The parent compound, 1-MCCA, is a tertiary carboxylic acid with a cyclohexane backbone substituted by a methyl group at the 1-position. It is synthesized via methods such as nickel-catalyzed carboxylation of methylcyclohexane , formic acid carbonylation , or hydrogenation of dichloromethylcyclohexane derivatives . The deuterated variant is critical in synthesizing isotopically labeled pharmaceuticals, such as p38 MAP kinase inhibitors .
Properties
Molecular Formula |
C₈H₄D₁₀O₂ |
|---|---|
Molecular Weight |
152.26 |
Synonyms |
1-Methyl-1-cyclohexanecarboxylic Acid-d10; 1-Methylcyclohexanecarboxylic Acid-d10; 1-Methylcyclohexylcarboxylic Acid-d10 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Deuterium Effects: The deuterated 1-MCCA-d10 exhibits a higher molecular weight (152.28 vs. 142.20) and altered melting points compared to the non-deuterated form, critical for isotopic differentiation in analytical methods .
- Ring Saturation : 1-Cyclohexenecarboxylic Acid (unsaturated) shows higher reactivity in electrophilic additions due to the cyclohexene moiety, unlike the saturated 1-MCCA .
- Functional Groups : The methoxycarbonyl group in 3-(Methoxycarbonyl)cyclohexanecarboxylic Acid increases hydrophobicity, making it suitable for esterification reactions, whereas 1-MCCA is preferred for carboxylation .
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